molecular formula C12H14BrFO2 B13121758 Tert-butyl2-bromo-2-(4-fluorophenyl)acetate

Tert-butyl2-bromo-2-(4-fluorophenyl)acetate

Cat. No.: B13121758
M. Wt: 289.14 g/mol
InChI Key: GFJXUOROGKNENR-UHFFFAOYSA-N
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Description

Tert-butyl2-bromo-2-(4-fluorophenyl)acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a bromine atom, and a fluorophenyl group attached to an acetate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl2-bromo-2-(4-fluorophenyl)acetate typically involves the esterification of 2-bromo-2-(4-fluorophenyl)acetic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl2-bromo-2-(4-fluorophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted esters or amides.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Tert-butyl2-bromo-2-(4-fluorophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

    Medicine: Potential use in the development of new drugs due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl2-bromo-2-(4-fluorophenyl)acetate involves its interaction with various molecular targets. The bromine atom and the ester functionality make it a versatile compound for undergoing nucleophilic substitution and ester hydrolysis reactions. These reactions can modulate the activity of enzymes and other proteins, thereby influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2-bromo-4-fluorophenyl)carbamate
  • Tert-butyl (2-bromo-5-fluorophenethyl)(methyl)carbamate
  • Ethyl bromodifluoroacetate

Uniqueness

Tert-butyl2-bromo-2-(4-fluorophenyl)acetate is unique due to the presence of both a bromine atom and a fluorophenyl group, which impart distinct reactivity and stability compared to other similar compounds. Its structural features make it particularly useful in synthetic organic chemistry and pharmaceutical research .

Properties

Molecular Formula

C12H14BrFO2

Molecular Weight

289.14 g/mol

IUPAC Name

tert-butyl 2-bromo-2-(4-fluorophenyl)acetate

InChI

InChI=1S/C12H14BrFO2/c1-12(2,3)16-11(15)10(13)8-4-6-9(14)7-5-8/h4-7,10H,1-3H3

InChI Key

GFJXUOROGKNENR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=C(C=C1)F)Br

Origin of Product

United States

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